molecular formula C21H28N4O4 B11551890 2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol

2-{4-[4-Nitro-3-(2-o-tolyloxy-ethylamino)-phenyl]-piperazin-1-yl}-ethanol

Cat. No.: B11551890
M. Wt: 400.5 g/mol
InChI Key: HLGGOSPQKXWACV-UHFFFAOYSA-N
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Description

2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a phenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethylamine intermediate, which is then reacted with a nitrophenylpiperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Bases: NaOH, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[4-(3-{[2-(2-METHYLPHENOXY)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its nitrophenyl group, in particular, may enhance its reactivity and binding affinity compared to simpler analogs .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-[3-[2-(2-methylphenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C21H28N4O4/c1-17-4-2-3-5-21(17)29-15-8-22-19-16-18(6-7-20(19)25(27)28)24-11-9-23(10-12-24)13-14-26/h2-7,16,22,26H,8-15H2,1H3

InChI Key

HLGGOSPQKXWACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-]

Origin of Product

United States

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